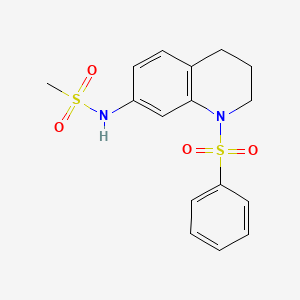
4-Cyanobenzamidine Hydrochloride
Vue d'ensemble
Description
4-Cyanobenzamidine Hydrochloride is a chemical compound with the molecular formula C8H8ClN3. It is known for its applications in various scientific fields, including pharmaceuticals, material science, and biochemistry . This compound is characterized by the presence of a cyanide group attached to a benzamidine moiety, which is further stabilized by hydrochloride.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanobenzamidine Hydrochloride typically involves the reaction of 4-cyanobenzonitrile with ammonium chloride in the presence of trimethylaluminum in a solvent mixture of hexane and toluene. The reaction is carried out at temperatures ranging from 0°C to 80°C, followed by methanol treatment at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in bulk quantities for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyanobenzamidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It participates in substitution reactions, particularly nucleophilic substitutions, due to the presence of the cyanide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamidine compounds.
Applications De Recherche Scientifique
4-Cyanobenzamidine Hydrochloride is widely used in scientific research due to its versatile properties . Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in enzyme inhibition studies, particularly for serine proteases.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 4-Cyanobenzamidine Hydrochloride involves its interaction with specific molecular targets, primarily serine proteases . It acts as a reversible competitive inhibitor, binding to the active site of the enzyme and preventing substrate access. This inhibition mechanism is crucial for its applications in enzyme studies and potential therapeutic uses.
Comparaison Avec Des Composés Similaires
Benzamidine: A simpler analog without the cyanide group, used as a protease inhibitor.
4-Aminobenzamidine: Similar structure but with an amino group instead of a cyanide group.
4-Nitrobenzamidine: Contains a nitro group, offering different reactivity and applications.
Uniqueness of 4-Cyanobenzamidine Hydrochloride: The presence of the cyanide group in this compound imparts unique reactivity and binding properties, making it particularly useful in specific biochemical and industrial applications. Its ability to act as a potent inhibitor of serine proteases sets it apart from other benzamidine derivatives.
Propriétés
IUPAC Name |
4-cyanobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c9-5-6-1-3-7(4-2-6)8(10)11;/h1-4H,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVRHGPKSBUMIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2376895.png)
![2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2376897.png)
![4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376899.png)



![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide](/img/structure/B2376904.png)



![2-(2-Furyl)-4-(phenylsulfonyl)-5-[(3-pyridylmethyl)amino]-1,3-oxazole](/img/structure/B2376911.png)



